N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, a pyrimidine ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the chlorophenyl group. Common synthetic routes may include:
Formation of the Piperazine Ring: This step often involves the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amidines with β-diketones or β-ketoesters.
Coupling Reactions: The final step involves coupling the piperazine and pyrimidine rings with the chlorophenyl group using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its potential as an anti-cancer or anti-inflammatory agent.
Chemical Biology: Use as a probe to study molecular interactions and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds may have slight modifications in their structure, leading to different biological activities.
Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring.
Other Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28ClN7O |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H28ClN7O/c1-16-15-19(27-9-7-26(2)8-10-27)25-20(23-16)28-11-13-29(14-12-28)21(30)24-18-5-3-17(22)4-6-18/h3-6,15H,7-14H2,1-2H3,(H,24,30) |
InChI Key |
NIHUBAJHLHGSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)N4CCN(CC4)C |
Origin of Product |
United States |
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